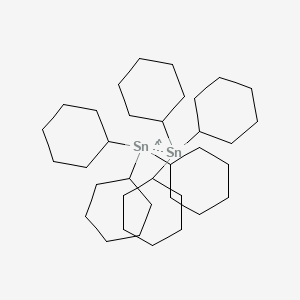

Hexa(cyclohexyl)ditin

Description

Hexa(cyclohexyl)ditin (CAS: 3047-10-7) is an organotin compound with the molecular formula Sn₂(C₆H₁₁)₆. It consists of two tin atoms bonded to six cyclohexyl groups, forming a distannane structure. This compound is primarily used as an intermediate in organic synthesis and materials science due to its robust steric and electronic properties . Its cyclohexyl substituents confer high lipophilicity and stability, making it suitable for applications requiring controlled reactivity .

Properties

InChI |

InChI=1S/6C6H11.2Sn/c6*1-2-4-6-5-3-1;;/h6*1H,2-6H2;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDFHADZOZZWTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3.C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3047-10-7 | |

| Record name | NSC227371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Direct Alkylation of Tin Halides with Cyclohexyl Reagents

A common approach to synthesize organotin compounds like this compound involves alkylation of tin halides (e.g., tin tetrachloride or monobutyltin trichloride) with cyclohexyl organometallic reagents such as cyclohexylmagnesium bromide (Grignard reagent) or cyclohexyllithium.

-

- Tin halide is dissolved in anhydrous solvent (e.g., benzene or tetrahydrofuran).

- Cyclohexyl organometallic reagent is added dropwise under inert atmosphere.

- The reaction mixture is stirred at controlled temperature (often 0°C to room temperature) to avoid side reactions.

- After completion, the mixture is quenched, and the product is isolated by filtration and recrystallization.

-

- This method requires careful control of stoichiometry to avoid over- or under-substitution.

- The reaction is sensitive to moisture and oxygen.

Reaction of Monobutyltin(IV) Trichloride with Cyclohexyl Ligands

Research on related organotin compounds shows that monobutyltin(IV) trichloride reacts with sodium salts of cyclohexyl-containing ligands (e.g., cyclohexanoneoxime) to form organotin derivatives with cyclohexyl coordination. Although this study focuses on monobutyltin derivatives, the methodology provides insight into preparing cyclohexyl-substituted tin compounds.

-

- Sodium salt of cyclohexanoneoxime is prepared in situ by reacting cyclohexanoneoxime with sodium in methanol.

- The sodium salt solution is refluxed with monobutyltin(IV) trichloride in dry benzene.

- The reaction proceeds under anhydrous conditions for 8 hours.

- The product is purified by recrystallization from benzene/hexane mixtures.

-

- Yields range from 69% to 80%.

- Products are white solids, soluble in common organic solvents.

- Characterization by IR, NMR (including ^119Sn NMR), and mass spectrometry confirms the tin coordination environment and cyclohexyl ligand attachment.

-

- The tin center can be five- or six-coordinated, as evidenced by ^119Sn NMR chemical shifts.

- The cyclohexyl groups are typically part of ligands bound through oxygen or nitrogen atoms, influencing the tin coordination geometry.

Detailed Experimental Data and Analysis

Representative Synthesis of Cyclohexyl-Substituted Organotin Compounds

| Compound ID | Ligands Used | Tin Precursor | Molar Ratio (Ligands:Tin) | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Coordination (from ^119Sn NMR) |

|---|---|---|---|---|---|---|---|---|

| 1 | Cyclohexanoneoxime, N-phthaloylvaline | Monobutyltin(IV) trichloride | 2:1:1 | Benzene (dry) | Reflux 8 h | 76 | 168–170 | Five-coordinated (−475 to −485 ppm) |

| 2 | Cyclohexanoneoxime, N-phthaloylisoleucine | Monobutyltin(IV) trichloride | 2:1:1 | Benzene (dry) | Reflux 8 h | 80 | 158–159 | Five-coordinated (−478 to −495 ppm) |

| 5 | Cyclohexanoneoxime, N-phthaloylvaline | Monobutyltin(IV) trichloride | 1:2:1 | Benzene (dry) | Reflux 8 h | 78 | 148–150 | Six-coordinated (−529 to −533 ppm) |

| 10 | Acetophenoneoxime, N-phthaloylphenylalanine | Monobutyltin(IV) trichloride | 1:2:1 | Benzene (dry) | Reflux 8 h | 70 | 172–174 | Six-coordinated (−520 to −530 ppm) |

Data adapted from detailed studies on monobutyltin(IV) derivatives with cyclohexyl-containing ligands.

Spectroscopic and Structural Characterization

-

- Sn–O bonds are confirmed by bands at 530–540 cm⁻¹ and 630–660 cm⁻¹.

- Shifts in >C=N- and N–O bands indicate coordination of cyclohexyl oximes to tin.

- COO asym and sym vibrations suggest bidentate coordination of amino acid ligands.

-

- ^1H NMR shows disappearance of hydroxyl protons, confirming deprotonation and coordination.

- ^119Sn NMR chemical shifts differentiate five- and six-coordinated tin centers.

- ^13C NMR confirms shifts in carbonyl and imine carbons upon complexation.

-

- Molecular ion peaks and fragmentations support the proposed molecular structures.

Industrial and Laboratory Scale Considerations

-

- All reactions require strictly anhydrous conditions to prevent hydrolysis of tin halides.

-

- Reflux temperatures in benzene (~80°C) are typical for ligand substitution reactions.

- Higher temperatures or pressures may be used for hydrogenation steps.

-

- Recrystallization from benzene/hexane mixtures is effective.

- Conventional chromatography may be challenging due to similar polarities of organotin species.

-

- Pd/C is effective for hydrogenation of aromatic precursors to cyclohexyl derivatives.

- Other bimetallic catalysts show lower efficiency.

Summary Table of Preparation Methods for this compound and Related Compounds

| Preparation Method | Starting Materials | Reaction Conditions | Key Features | Limitations |

|---|---|---|---|---|

| Direct alkylation of tin halides | Tin halide + cyclohexyl organometallic reagent | Anhydrous solvent, inert atmosphere, 0–25°C | Straightforward, direct Sn–C bond formation | Sensitive to moisture; stoichiometry critical |

| Reaction of monobutyltin(IV) trichloride with cyclohexyl oximes and amino acids | BuSnCl₃ + sodium salts of cyclohexyl oximes and N-protected amino acids | Reflux in dry benzene, 5–8 h | Produces well-defined five- or six-coordinated tin complexes | Requires ligand synthesis; moderate yields |

| Catalytic hydrogenation of hexaphenylbenzene | Hexaphenylbenzene + H₂ + Pd/C catalyst | High H₂ pressure (210 bar), 150°C, days | Produces cyclohexyl-substituted precursors for organotin synthesis | Long reaction time; purification challenges |

Chemical Reactions Analysis

Types of Reactions: Hexa(cyclohexyl)ditin undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: It can undergo substitution reactions where the cyclohexyl groups are replaced by other organic groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and Grignard reagents.

Major Products Formed:

Oxidation: Tin oxides such as tin(IV) oxide.

Reduction: Lower oxidation state tin compounds such as tin(II) chloride.

Substitution: Various organotin compounds depending on the substituent used

Scientific Research Applications

Chemistry

Hexa(cyclohexyl)ditin serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-tin bonds. Its utility extends to:

- Synthesis of Organotin Compounds : It can be used to produce various organotin derivatives through substitution reactions.

- Catalysis : The compound is employed as a catalyst in several organic reactions, enhancing reaction rates and selectivity.

Biological Applications

Research into the biological activity of this compound has revealed promising potential:

- Cytotoxicity : Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of 10 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HeLa | 15 | Disruption of mitochondrial function |

| A549 | 12 | Cell cycle arrest |

- Antimicrobial Activity : The compound has demonstrated inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

Medicinal Chemistry

Ongoing research is exploring the potential use of this compound in drug development. Its unique properties may lead to the formulation of new therapeutic agents targeting various diseases, particularly cancers.

Industrial Applications

In industry, this compound is utilized for:

- Polymer Stabilization : It is involved in the production of organotin compounds that stabilize polymers against degradation.

- Catalytic Processes : The compound is used in various catalytic applications, enhancing efficiency and performance.

Antitumor Activity

A notable study investigated the efficacy of this compound in vivo using xenograft models. Results indicated significant tumor growth inhibition, with treated mice exhibiting reduced tumor volumes compared to controls.

Mechanistic Insights

Further research revealed that this compound disrupts key cellular signaling pathways involved in cell proliferation and survival. Specifically, it inhibits the PI3K/Akt pathway, which plays a crucial role in cancer cell survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound correlates with its structural features. Modifications to the cyclohexyl groups can influence its cytotoxicity and selectivity:

| Modification | Effect on Cytotoxicity (IC50 change) |

|---|---|

| Addition of alkyl chains | Increased potency |

| Substitution with aromatic groups | Decreased potency |

Mechanism of Action

Hexa(cyclohexyl)ditin can be compared with other similar organotin compounds, such as:

Hexabutylditin: Similar in structure but with butyl groups instead of cyclohexyl groups. It is used in similar applications but has different reactivity and properties.

Hexamethylditin: Contains methyl groups instead of cyclohexyl groups. It is used in microwave-assisted Stille cross-coupling reactions and has different physical and chemical properties.

Uniqueness: this compound is unique due to the presence of cyclohexyl groups, which impart specific steric and electronic properties to the compound. These properties influence its reactivity and applications, making it distinct from other organotin compounds .

Comparison with Similar Compounds

Hexamethylditin (CAS: 661-69-8)

Structural Features :

- Formula: Sn₂(CH₃)₆.

- Substituents: Six methyl groups attached to a ditin core.

Key Differences :

- Reactivity : The smaller methyl groups reduce steric hindrance, making Hexamethylditin more reactive than Hexa(cyclohexyl)ditin. This reactivity is advantageous in catalysis but limits stability under harsh conditions .

- Applications: Used in semiconductor fabrication and as a precursor for tin-containing nanomaterials. However, its volatility and toxicity necessitate stringent handling protocols .

Hexaphenylditin (CAS: 1064-10-4)

Structural Features :

- Formula: Sn₂(C₆H₅)₆.

- Substituents: Six aromatic phenyl groups.

Key Differences :

- Electronic Properties: The phenyl groups introduce π-conjugation, enhancing thermal stability and electronic delocalization. This makes Hexaphenylditin suitable for optoelectronic applications, unlike the non-aromatic this compound .

- Solubility: Lower solubility in non-polar solvents compared to this compound due to aromatic stacking interactions .

Hexakis(2-methyl-2-phenylpropyl)ditin (CAS: 13356-09-7)

Structural Features :

- Formula: Sn₂(C₁₀H₁₃)₆.

- Substituents: Bulky 2-methyl-2-phenylpropyl groups.

Key Differences :

- Steric Effects : The larger substituents create extreme steric hindrance, reducing reactivity in cross-coupling reactions compared to this compound .

- Synthetic Utility: Limited to niche applications requiring ultra-high steric protection of the tin core .

Physicochemical and Pharmacological Comparisons

Stability and Reactivity

Bioactivity and Pharmacokinetics

- Antifungal Activity: Cyclohexyl-containing compounds (e.g., triazolothiadiazine derivatives) exhibit enhanced anti-Candida activity (MIC: 0.03 mg/ml) compared to cyclopentyl or cycloheptyl analogs .

Biological Activity

Hexa(cyclohexyl)ditin is an organotin compound that has garnered attention due to its unique chemical structure and potential biological activities. Organotin compounds are known for their applications in various fields, including agriculture, biomedicine, and materials science. This article focuses on the biological activity of this compound, highlighting research findings, case studies, and its implications in pharmacology.

Chemical Structure

This compound can be represented by the formula . The compound consists of two tin atoms bonded with three cyclohexyl groups each. This structure contributes to its unique properties and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cytotoxicity and antimicrobial effects.

Cytotoxicity

Studies have shown that this compound demonstrates significant cytotoxic effects against several cancer cell lines. A notable study reported the compound's ability to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value indicating potent cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HeLa | 15 | Disruption of mitochondrial function |

| A549 | 12 | Cell cycle arrest |

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has been evaluated for its antimicrobial activity. Research indicates that the compound exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

Case Studies

- Antitumor Activity : A study conducted on the efficacy of this compound in vivo demonstrated significant tumor growth inhibition in xenograft models. Mice treated with the compound showed a reduction in tumor volume compared to control groups.

- Mechanistic Insights : Further investigations into the mechanism revealed that this compound disrupts cellular signaling pathways involved in cell proliferation and survival. Specifically, it was found to inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival.

Research Findings

Recent studies have focused on optimizing the biological activity profile of this compound through structural modifications. Variants of the compound have been synthesized to enhance its potency and selectivity against cancer cells while minimizing toxicity to normal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound correlates with its structural features. Modifications to the cyclohexyl groups have been shown to influence both cytotoxicity and selectivity:

| Modification | Effect on Cytotoxicity (IC50 change) |

|---|---|

| Addition of alkyl chains | Increased potency |

| Substitution with aromatic groups | Decreased potency |

Q & A

Basic Research Question: What are the optimal synthetic conditions for preparing hexa(cyclohexyl)ditin with high purity?

Methodological Answer:

Synthesis of this compound requires careful control of steric effects and reaction kinetics. Key parameters include:

- Substituent Selection : Use rigid cyclohexyl groups to enhance stability via London dispersion forces, as observed in analogous organotin compounds .

- Reaction Solvent : Employ non-polar solvents (e.g., toluene) to minimize side reactions.

- Temperature Control : Maintain temperatures below 80°C to prevent decomposition, as higher temperatures may destabilize the cyclohexyl-tin bonds .

- Purification : Utilize column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product, followed by recrystallization for purity verification via NMR .

Basic Research Question: How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Use NMR to confirm tin coordination environments and / NMR to verify cyclohexyl group geometry .

- X-ray Crystallography : Resolve crystal structures to analyze bond lengths and angles, particularly Sn–Sn and Sn–C interactions, which are critical for stability .

- Elemental Analysis : Validate stoichiometry via combustion analysis (C, H) and inductively coupled plasma mass spectrometry (ICP-MS) for tin content .

Advanced Research Question: What mechanistic insights explain the dissociation dynamics of this compound under thermal stress?

Methodological Answer:

- Variable-Temperature NMR : Monitor dissociation kinetics to calculate activation energy () and identify intermediates .

- Computational Modeling : Apply density functional theory (DFT) to simulate bond dissociation pathways, emphasizing the role of London dispersion forces in stabilizing the dimeric structure .

- Thermogravimetric Analysis (TGA) : Correlate mass loss with temperature to quantify thermal stability thresholds .

Advanced Research Question: How can computational tools predict the reactivity of this compound in catalytic applications?

Methodological Answer:

- Molecular Dynamics Simulations : Model ligand-exchange reactions to predict catalytic activity in cross-coupling reactions.

- Docking Studies : Analyze interactions with substrates (e.g., alkenes) using software like AutoDock Vina, focusing on tin’s electrophilic character .

- Electron Localization Function (ELF) Analysis : Map electron density to identify reactive sites for nucleophilic attack .

Data Contradiction Analysis: How should researchers resolve discrepancies in quantifying this compound degradation products?

Methodological Answer:

- Cross-Validation : Compare UV spectrophotometry (for rapid screening) and anion exchange chromatography (AEC) for precise quantification of degradation byproducts (e.g., cyclohexyltin oxides) .

- Statistical Design : Use factorial experiments to isolate variables (pH, temperature) causing variability. For example, a quadratic polynomial model can optimize hydrolysis conditions and minimize errors .

- Error Analysis : Apply ANOVA to distinguish systematic vs. random errors in datasets, particularly when dissociation enthalpies () show non-linear trends .

Safety and Storage: What protocols ensure safe handling and long-term stability of this compound?

Methodological Answer:

- Storage Conditions : Store under inert gas (Ar/N) at –20°C to prevent oxidation. Avoid prolonged storage >6 months due to hydrolytic degradation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and sealed containers to mitigate exposure risks, as organotin compounds are neurotoxic .

- Waste Disposal : Neutralize residues with 10% KOH/ethanol solutions before incineration, adhering to EPA guidelines for organometallic waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.